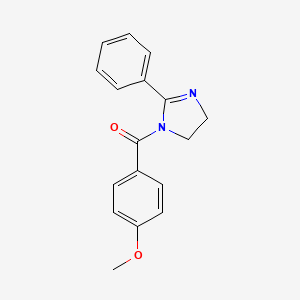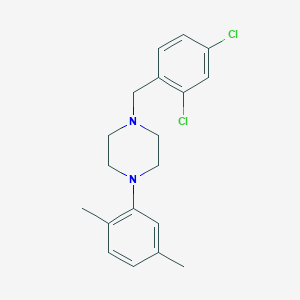
N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)acrylamide, also known as DMEA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMEA is a member of the acrylamide family, which is a class of organic compounds that have been widely studied due to their diverse properties and potential applications.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)acrylamide is not fully understood, but it is believed to act as a nucleophile, reacting with electrophilic species to form adducts. N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)acrylamide has also been shown to undergo photochemical reactions, which may be important in its potential applications in organic electronics.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)acrylamide. However, studies have shown that N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)acrylamide is not mutagenic or genotoxic, indicating that it may have potential as a safe and effective compound for use in various applications.
実験室実験の利点と制限
One advantage of N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)acrylamide is its versatility, as it can be synthesized through a variety of methods and has potential applications in various fields. However, one limitation is its relatively low solubility in common organic solvents, which may make it challenging to work with in certain experiments.
将来の方向性
There are many potential future directions for research on N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)acrylamide. One area of interest is its potential use in organic electronics, where it may be used as a building block for the synthesis of new materials with improved properties. Another area of interest is its potential use as a corrosion inhibitor, where further studies may help to elucidate its mechanism of action and optimize its effectiveness. Additionally, further studies on the biochemical and physiological effects of N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)acrylamide may help to determine its safety and potential applications in various fields.
合成法
N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)acrylamide can be synthesized through a variety of methods, including the reaction of 3,4-dimethylbenzaldehyde with ethyl 4-bromobenzoate and subsequent reaction with acryloyl chloride. Other methods include the reaction of 3,4-dimethylbenzaldehyde with ethyl 4-chlorobenzoate and subsequent reaction with acryloyl chloride, or the reaction of 3,4-dimethylbenzaldehyde with ethyl 4-nitrobenzoate and subsequent reduction with palladium on carbon.
科学的研究の応用
N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)acrylamide has been the subject of scientific research due to its potential applications in various fields. One such application is in the field of organic electronics, where N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)acrylamide has been used as a building block for the synthesis of organic semiconductors. N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)acrylamide has also been studied for its potential use as a corrosion inhibitor, due to its ability to form a protective film on metal surfaces.
特性
IUPAC Name |
(E)-N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-4-22-18-10-6-16(7-11-18)8-12-19(21)20-17-9-5-14(2)15(3)13-17/h5-13H,4H2,1-3H3,(H,20,21)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXXASUHOCIBHH-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5723935.png)


![1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5723961.png)

![3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5723978.png)
![2-{[(4-chlorobenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5723980.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5724005.png)

![2-[(2-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5724019.png)
![2-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyridine](/img/structure/B5724020.png)

![5-ethyl-N'-[1-(4-propylphenyl)ethylidene]-3-thiophenecarbohydrazide](/img/structure/B5724027.png)
